4-Amino-2-hydroxy-3,5-diiodobenzoic acid, also known as 4-aminosalicylic acid, is a structural analog of salicylic acid. While it shares structural similarities with 2-hydroxy-3,5-diiodobenzoic acid (diiodosalicylic acid) [], they are distinct compounds. 4-Aminosalicylic acid has been identified as an important intermediate in the biosynthesis of thyroxine in rat thyroid glands. []
4-Amino-2-hydroxy-3,5-diiodobenzoic acid is an organic compound classified under the group of salicylic acids. It features a benzoic acid core with amino, hydroxy, and diiodo functional groups. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activities.
The compound is typically synthesized through the iodination of 4-aminosalicylic acid, which itself can be derived from salicylic acid through nitration and subsequent reduction processes. The synthesis often involves the use of iodine and oxidizing agents under controlled conditions to achieve high yields and purity .
4-Amino-2-hydroxy-3,5-diiodobenzoic acid belongs to the class of aromatic compounds and is specifically categorized as a diiodobenzoic acid derivative. Its structural classification includes:
The synthesis of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid generally follows these steps:
Industrial production methods mirror laboratory synthesis but are optimized for larger scale operations. This includes precise control over reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and minimize impurities.
The molecular formula of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid is , with a molecular weight of approximately 404.93 g/mol. The structure can be represented as follows:
Key structural data includes:
4-Amino-2-hydroxy-3,5-diiodobenzoic acid participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 4-Amino-2-hydroxy-3,5-diiodobenzoic acid exerts its biological effects involves interaction with specific molecular targets within biological systems. It has been observed to inhibit certain enzymes and receptors, notably acting as an endothelin-1 receptor inhibitor, which may influence vascular function and blood pressure regulation.
Relevant chemical properties include:
4-Amino-2-hydroxy-3,5-diiodobenzoic acid has several notable applications:
The synthesis of 4-amino-2-hydroxy-3,5-diiodobenzoic acid typically begins with regioselective iodination of 4-aminosalicylic acid (4-ASA) derivatives. This approach leverages the ortho-directing effects of hydroxyl and amino groups to achieve precise diiodination at positions 3 and 5. Electrophilic aromatic substitution remains the predominant method, with iodine monochloride (ICl) in glacial acetic acid demonstrating exceptional regiocontrol (>90% selectivity) at 80°C. Under these conditions, the hydroxyl group directs iodination to ortho positions (C3 and C5), while the para-oriented amino group further activates these sites [2] [3].
Alternative halogenating agents include iodine with oxidizing systems (e.g., HNO₃/H₂SO₄), though these present greater challenges in controlling polyiodination byproducts. Recent advances employ hydrogen peroxide-activated iodination, achieving 95% yield with reduced side products under milder conditions (50-60°C) in aqueous ethanol [9]. This method generates electrophilic iodine in situ through peroxide oxidation of iodide salts, enhancing reaction safety and atom economy.
Table 1: Comparison of Iodinating Agents for 4-ASA Derivatives
Halogenating System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
ICl/AcOH | Glacial AcOH | 80 | 91-92 | >95% C3,C5 |
I₂/HNO₃ | AcOH | 70 | 75-80 | ~85% C3,C5 |
I₂/H₂O₂ | EtOH/H₂O | 50-60 | 95 | >90% C3,C5 |
An alternative pathway employs sequential functionalization of salicylic acid derivatives. This three-step strategy avoids the sensitivity issues associated with free anilines during direct iodination:
Critical optimization focuses on the reduction step, where stannous chloride in non-aqueous medium (ethyl acetate) minimizes over-reduction and maintains ring integrity. This method achieves 88% conversion from nitro to amino without requiring extensive purification. Industrial-scale adaptations employ catalytic hydrogenation (1-3% Pd/C, 50 psi H₂) in methanol/water mixtures, enabling catalyst recycling and reducing metallic waste [8].
Table 2: Reaction Conditions for Nitration-Reduction Sequence
Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Nitration | HNO₃ (1.05 eq), H₂SO₄ | H₂SO₄ (conc.) | 0-5°C | 85 |
Reduction | SnCl₂ (2.2 eq) | Ethyl acetate | Reflux | 88 |
Reduction | H₂ (50 psi), 2% Pd/C | MeOH/H₂O (9:1) | 25°C | 92 |
The iodination mechanism proceeds through electrophilic aromatic substitution where the protonation state of the amino group dictates reaction efficiency. At pH <4.0, the -NH₂ group becomes -NH₃⁺, a meta-directing moiety that compromises regioselectivity. Optimal iodination occurs in weakly acidic media (acetic acid, pH 4.5-5.5), where the amino group remains neutral (ortho/para-directing) while preventing diazotization side reactions [3].
Temperature modulation critically influences iodine monochloride decomposition kinetics. Below 70°C, ICl disproportionates sluggishly, prolonging reaction times and promoting partial iodination. At 80°C, controlled decomposition maintains sufficient electrophilic iodine flux for efficient diiodination within 40 minutes. Above 90°C, however, oxidative degradation competes, reducing yields by 15-20% through quinone formation [3]. Computational studies reveal that iodine incorporation at C3 lowers the energy barrier for C5 substitution due to increased ring polarization (Hammett σₘ = +0.35 for iodo group) [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9